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molecular formula C9H11NO2 B8640026 1-(4-Methoxy-2-pyridinyl)-1-propanone

1-(4-Methoxy-2-pyridinyl)-1-propanone

Cat. No. B8640026
M. Wt: 165.19 g/mol
InChI Key: MFNVRADVCCPJSH-UHFFFAOYSA-N
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Patent
US09090651B2

Procedure details

To a solution of 2-cyano-4-methoxypyridine 153 (503 mg, 3.75 mmol) in benzene: ether (20 mL, 1:1, v/v) cooled at 0° C. was added dropwise 1 M solution of EtMgBr (5 mL, 5 mmol) in THF and the mixture was allowed to warm to room temperature with stirring. After 4 hr, the reaction flask was cooled again at 0° C. and 2.3 mL of hydrochloric acid (10%) was added dropwise, with additional five minutes stirring. Then, the mixture was poured in dichloromethane (80 mL) and water (60 mL) and the pH of the aqueous layer was adjusted to 10 with a 10% aqueous solution of sodium hydroxide. The resulted mixture was extracted with dichloromethane (3×80 mL). The combined organic layer was dried by filtration over anhydrous MgSO4 and the filtrate was concentrated to provide 694 mg of the crude ketone 154. The product was used without purification for the step; 1H NMR (acetone d6)δ: 1.14 (t, 3H, J=7.3 Hz), 3.20 (q, 2H, J=7.3 Hz), 3.97 (s, 3H), 7.16 (dd, 1H, J=5.6 & 2.6 Hz), 7.50 (d, 1H, J=2.6 Hz), 8.52 (d, 1H, =5.6 Hz).
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
503 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][N:4]=1)#N.[CH3:11][CH2:12][Mg+].[Br-].Cl.[OH-:16].[Na+]>C1C=CC=CC=1.C1COCC1.ClCCl.O.CCOCC>[C:1]([C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][N:4]=1)(=[O:16])[CH2:11][CH3:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
503 mg
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.3 mL
Type
reactant
Smiles
Cl
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction flask was cooled again at 0° C.
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
The resulted mixture was extracted with dichloromethane (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried by filtration over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC)(=O)C1=NC=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 694 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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